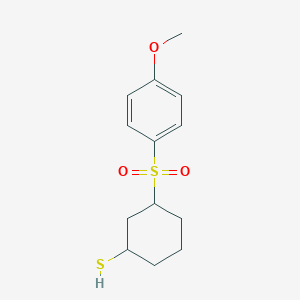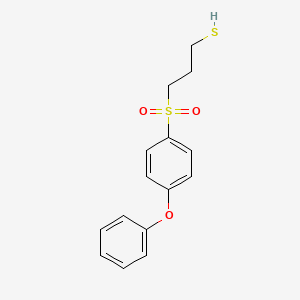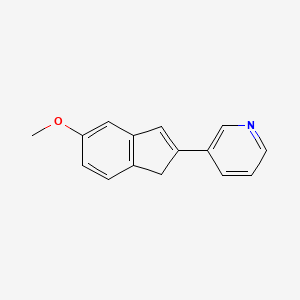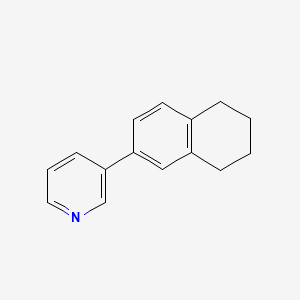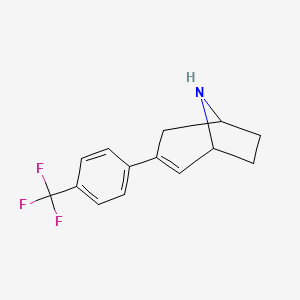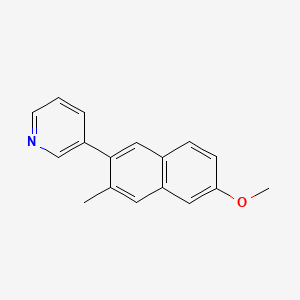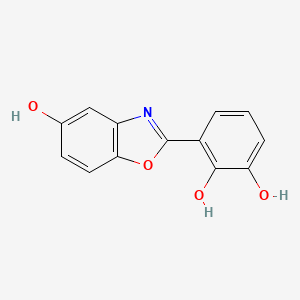
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol: is an organic compound that features a benzene ring substituted with a benzooxazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of hydroxyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions using reagents such as hydroxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and benzooxazole moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. Specific pathways may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol: Similar structure but with different positions of hydroxyl groups.
2-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,4-diol: Another isomer with hydroxyl groups in different positions.
Uniqueness
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
3-(5-hydroxy-1,3-benzoxazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H9NO4/c15-7-4-5-11-9(6-7)14-13(18-11)8-2-1-3-10(16)12(8)17/h1-6,15-17H |
InChI Key |
XVMUZRUUMXAORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=NC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



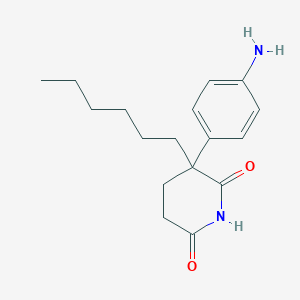

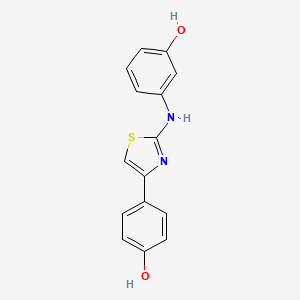

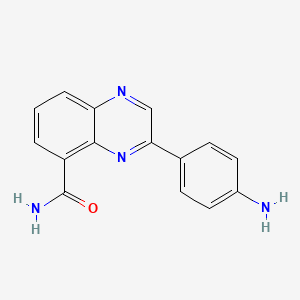

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
